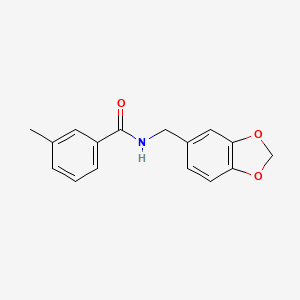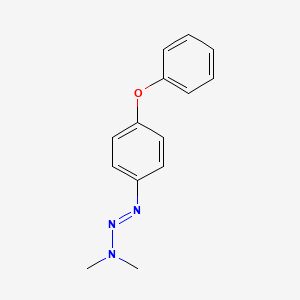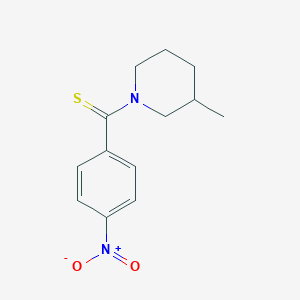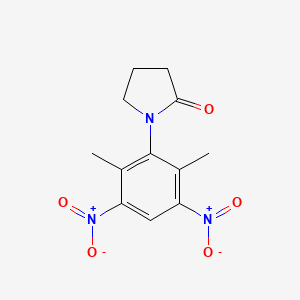
N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a methoxybenzyl group, and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methylphenylamine, 4-methoxybenzyl chloride, and phenylsulfonyl chloride. The synthesis process may involve:
N-alkylation: Reacting 5-chloro-2-methylphenylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: Introducing the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base like triethylamine.
Amidation: Forming the glycinamide structure through a reaction with glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide may involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially affecting biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)acetamide: Similar structure but with an acetamide group instead of glycinamide.
N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
N~2~-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C24H25ClN2O4S |
|---|---|
Poids moléculaire |
473.0 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C24H25ClN2O4S/c1-18-9-12-20(25)15-23(18)27(32(29,30)22-7-5-4-6-8-22)17-24(28)26(2)16-19-10-13-21(31-3)14-11-19/h4-15H,16-17H2,1-3H3 |
Clé InChI |
WGALQQOJLLZYRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N(CC(=O)N(C)CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)


amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12478470.png)
![N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12478471.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
![4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B12478486.png)
![2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol](/img/structure/B12478487.png)


![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
